molecular formula C11H14N2O5S B2641149 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine CAS No. 91215-03-1

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Cat. No.: B2641149
CAS No.: 91215-03-1
M. Wt: 286.3
InChI Key: RAXMLADXHCSONC-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C11H14N2O5S. It is characterized by the presence of a morpholine ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents

    Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds

    Reduction: Formation of 4-(2-Methyl-5-aminobenzenesulfonyl)morpholine

    Substitution: Formation of various substituted morpholine derivatives

Scientific Research Applications

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-5-nitrobenzenesulfonyl)piperidine
  • 4-(2-Methyl-5-nitrobenzenesulfonyl)thiomorpholine
  • 4-(2-Methyl-5-nitrobenzenesulfonyl)azetidine

Comparison

Compared to these similar compounds, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity. The presence of the morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-(2-methyl-5-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMLADXHCSONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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